molecular formula C13H20N2 B2650986 1-(1-Phenylethyl)piperidin-4-amine CAS No. 68304-97-2

1-(1-Phenylethyl)piperidin-4-amine

Cat. No.: B2650986
CAS No.: 68304-97-2
M. Wt: 204.317
InChI Key: PFQXDUKLHMLEHY-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)piperidin-4-amine is an organic compound with the molecular formula C13H20N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is of interest due to its structural similarity to various pharmacologically active substances, making it a valuable subject of study in medicinal chemistry and drug development.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: N-substituted piperidines.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperidine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Uniqueness: 1-(1-Phenylethyl)piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Unlike some of its analogues, it may exhibit different binding affinities and activities at various biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

1-(1-phenylethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11(12-5-3-2-4-6-12)15-9-7-13(14)8-10-15/h2-6,11,13H,7-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQXDUKLHMLEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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